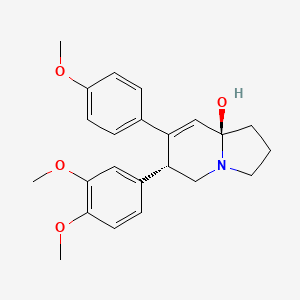
Methylenebismalonicaciddiethylester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylenebismalonicaciddiethylester is a chemical compound that belongs to the class of malonic esters. These esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is characterized by its two ester groups attached to a central methylene bridge, making it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methylenebismalonicaciddiethylester can be synthesized through the malonic ester synthesis. This involves the alkylation of diethyl malonate at the carbon alpha to both carbonyl groups, followed by decarboxylation. The reaction typically requires a strong base, such as sodium ethoxide, to deprotonate the alpha carbon, forming a carbanion that can undergo nucleophilic substitution with an alkyl halide .
Industrial Production Methods
Industrial production of this compound often involves the use of homogeneous or heterogeneous catalysts to optimize the esterification process. Biomass-derived dibasic acids can be converted to diesters using inorganic ligand-supported catalysts, which offer high productivity and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
Methylenebismalonicaciddiethylester undergoes several types of chemical reactions, including:
Alkylation: The alpha carbon can be alkylated using alkyl halides in the presence of a strong base.
Hydrolysis: The ester groups can be hydrolyzed to form carboxylic acids.
Decarboxylation: Upon heating, the compound can lose carbon dioxide to form substituted acetic acids.
Common Reagents and Conditions
Strong Bases: Sodium ethoxide or potassium tert-butoxide for deprotonation.
Alkyl Halides: For nucleophilic substitution reactions.
Aqueous Acid: For hydrolysis of ester groups.
Major Products
Substituted Acetic Acids: Formed through decarboxylation.
Carboxylic Acids: Formed through hydrolysis of ester groups.
Applications De Recherche Scientifique
Methylenebismalonicaciddiethylester has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Utilized in the development of drugs, particularly those targeting metabolic disorders.
Industry: Used in the manufacture of polymers, resins, and plasticizers.
Mécanisme D'action
The mechanism of action of methylenebismalonicaciddiethylester involves its ability to form reactive intermediates, such as carbanions, which can participate in nucleophilic substitution reactions. These intermediates can interact with various molecular targets, including enzymes and receptors, to exert their effects. The pathways involved often include the formation of carbon-carbon bonds and the modification of functional groups .
Comparaison Avec Des Composés Similaires
Methylenebismalonicaciddiethylester can be compared with other malonic esters, such as diethyl malonate and acetoacetic ester. While all these compounds are used in carbon-carbon bond formation, this compound is unique due to its methylene bridge, which provides additional reactivity and versatility in synthetic applications .
Similar Compounds
Diethyl Malonate: Used in the malonic ester synthesis to form carboxylic acids.
Acetoacetic Ester: Used in the acetoacetic ester synthesis to form alkylated ketones.
Propriétés
Formule moléculaire |
C11H16O8 |
|---|---|
Poids moléculaire |
276.24 g/mol |
Nom IUPAC |
2-(3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)propanedioic acid |
InChI |
InChI=1S/C11H16O8/c1-3-18-10(16)7(11(17)19-4-2)5-6(8(12)13)9(14)15/h6-7H,3-5H2,1-2H3,(H,12,13)(H,14,15) |
Clé InChI |
GHZZVZFBRRCOAM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC(C(=O)O)C(=O)O)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



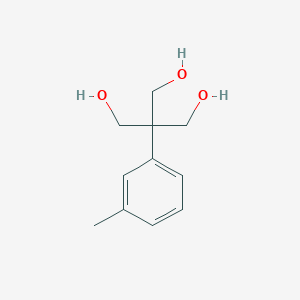
![tert-butyl N-[(3R)-1-[2-amino-6-(cyclopropylmethylamino)pyrimidin-4-yl]pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B13091929.png)
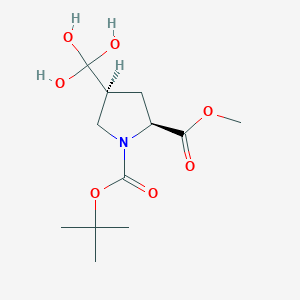
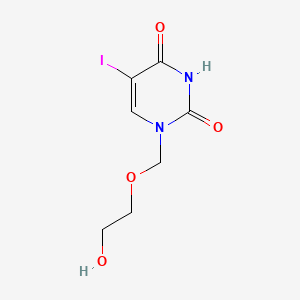

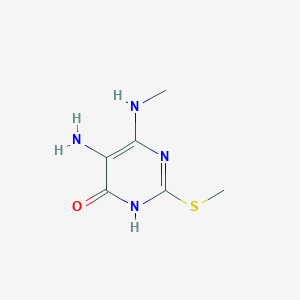
![2-(4-(2-Hydroxypropan-2-YL)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B13091949.png)
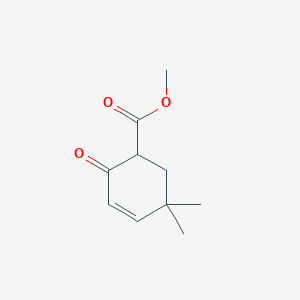
![3-Iodo-6-methoxy-2-phenylimidazo[1,2-A]pyridine](/img/structure/B13091972.png)
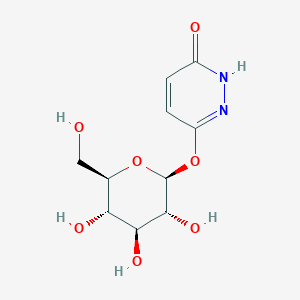
![Octahydro-1H-pyrano[4,3-c]pyridine](/img/structure/B13091990.png)

